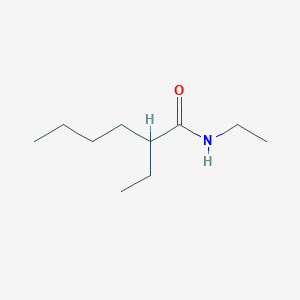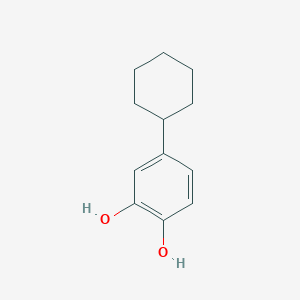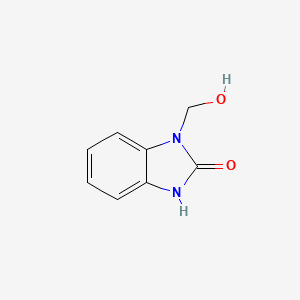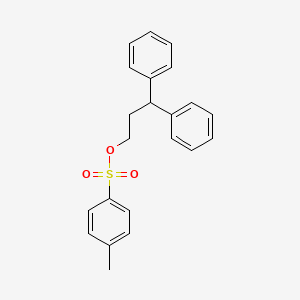![molecular formula C10H8Cl2N2O3 B11997603 2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride](/img/structure/B11997603.png)
2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride is an organic compound with the molecular formula C10H8Cl2N2O3 and a molecular weight of 275.093 g/mol . This compound is known for its unique structure, which includes a hydrazone group and two chlorine atoms attached to a malonoyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride typically involves the reaction of 2-methoxyphenylhydrazine with malonoyl dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methoxyphenylhydrazine and malonoyl dichloride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a specific range to optimize the yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the malonoyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: The hydrazone group can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the hydrazone group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted malonoyl derivatives, while condensation reactions can produce hydrazones and hydrazides .
Aplicaciones Científicas De Investigación
2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and hydrazides.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Malonyl Chloride: An acyl chloride derivative of malonic acid, used in organic synthesis.
2-[(2-Methoxyphenyl)hydrazono]malonamide: A related compound with similar structural features.
Uniqueness
2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride is unique due to its combination of a hydrazone group and two chlorine atoms attached to a malonoyl group. This structure imparts specific reactivity and properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C10H8Cl2N2O3 |
|---|---|
Peso molecular |
275.08 g/mol |
Nombre IUPAC |
2-[(2-methoxyphenyl)hydrazinylidene]propanedioyl dichloride |
InChI |
InChI=1S/C10H8Cl2N2O3/c1-17-7-5-3-2-4-6(7)13-14-8(9(11)15)10(12)16/h2-5,13H,1H3 |
Clave InChI |
QEYVIPLIXIISLD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NN=C(C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11997527.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997530.png)
![[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B11997542.png)
![2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11997547.png)






![2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B11997611.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997615.png)

![methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate](/img/structure/B11997622.png)
